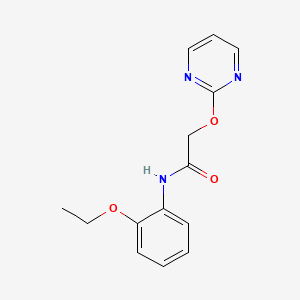![molecular formula C18H24N4O2 B6487937 2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one CAS No. 1286696-33-0](/img/structure/B6487937.png)
2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one, also known as 2-MMPE, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used in various lab experiments in order to investigate these effects.
科学的研究の応用
2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one has been found to have a wide range of potential applications in scientific research. It has been used in studies involving the regulation of gene expression, as well as in studies involving the regulation of signal transduction pathways. It has also been used in studies involving the regulation of cell proliferation and differentiation. In addition, this compound has been used in studies involving the regulation of mitochondrial respiration and energy metabolism.
作用機序
2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one has been found to act as a potent inhibitor of the enzyme phospholipase D (PLD). PLD is an important enzyme involved in the regulation of signal transduction pathways, and it has been found that this compound can inhibit the activity of this enzyme. This compound has also been found to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to act as an anti-inflammatory agent, and has been found to reduce the production of pro-inflammatory cytokines. It has also been found to act as an antioxidant, and has been found to reduce the production of reactive oxygen species. In addition, this compound has been found to act as an anti-cancer agent, and has been found to inhibit the growth of various types of cancer cells.
実験室実験の利点と制限
2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable and non-toxic. In addition, it has a wide range of potential applications in various scientific research fields. However, there are also some limitations to its use in lab experiments. It is relatively expensive, and its effects can vary depending on the concentration used.
将来の方向性
There are several potential future directions for the use of 2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one. It could be used in further studies involving the regulation of gene expression and signal transduction pathways. It could also be used in further studies involving the regulation of cell proliferation and differentiation. In addition, it could be used in further studies involving the regulation of mitochondrial respiration and energy metabolism. Finally, it could be used in further studies involving the development of new drugs and treatments for various diseases and disorders.
合成法
2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one can be synthesized through a multi-step process involving several reactions. The first step involves the reaction of 2-methylphenoxyethanol with ethyl bromoacetate to form 2-methylphenoxyacetic acid ethyl ester. This is then reacted with 2-(1H-pyrazol-1-yl)ethyl bromide to form this compound. The final step involves the reaction of this compound with sodium hydroxide to form the desired product, this compound.
特性
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-16-5-2-3-6-17(16)24-15-18(23)21-12-9-20(10-13-21)11-14-22-8-4-7-19-22/h2-8H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKBZHPFSGGFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopropyl-8-methoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6487859.png)
![3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6487869.png)
![N-[(pyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6487875.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide](/img/structure/B6487886.png)
![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6487894.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B6487901.png)


![N'-[2-(morpholin-4-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6487925.png)
![2-(4-chlorophenoxy)-2-methyl-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B6487930.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B6487942.png)
![3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6487946.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6487949.png)
![3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea](/img/structure/B6487964.png)
